2-(6-ethyl-7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine family, a heterocyclic scaffold known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure features:
- 6-ethyl and 7-methyl substituents on the pyrimidine ring.
- A 5-oxo group contributing to hydrogen-bonding interactions.
- A 3-acetic acid side chain, distinguishing it from ester derivatives commonly reported in the literature .
However, its biological activity remains less explored compared to structurally related compounds.
Properties
IUPAC Name |
2-(6-ethyl-7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-3-8-6(2)12-11-13(10(8)16)7(5-17-11)4-9(14)15/h7H,3-5H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWGZZLPAMJIJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)C(CS2)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
It’s known that similar compounds interact with their targets, causing a variety of biological effects. These interactions often result in changes to the target’s function, which can have therapeutic effects.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
Similar compounds have been found to have excellent pharmacokinetics in preclinical species. These properties can have a significant impact on the bioavailability of the compound, affecting its therapeutic efficacy.
Comparison with Similar Compounds
Key Observations :
- Ester vs. Acid Groups : Carboxylate esters (e.g., ethyl or methyl) dominate the literature due to easier synthetic accessibility and improved membrane permeability . The acetic acid derivative may exhibit altered pharmacokinetics due to ionization at physiological pH.
- Substituent Effects : Aromatic aldehydes (e.g., benzylidene groups) enhance π-π stacking and electronic interactions, influencing anticancer activity . Aliphatic substituents (ethyl/methyl) may prioritize steric effects over electronic modulation.
Crystallographic and Hydrogen-Bonding Analysis
- Hydrogen-Bonding Networks : Derivatives like the 6-acetyl-2-arylhydrazone analog form zigzag heterochiral chains via N–H···O interactions, stabilizing crystal packing . The acetic acid group in the target compound could participate in stronger O–H···O/N bonds, altering crystallinity .
- Space Group Trends: Most analogs crystallize in monoclinic systems (e.g., P2₁/c for compound in ), suggesting predictable packing motifs. The acetic acid derivative’s packing remains unstudied.
Preparation Methods
Synthesis of 6-Ethyl-7-Methyl-2-Mercapto-3,5-Dihydropyrimidin-4-One
The foundational pyrimidinone precursor is synthesized via a Biginelli-like condensation. Ethyl 3-ethylacetoacetate (prepared via Claisen condensation of ethyl propionate and ethyl acetate under basic conditions) reacts with thiourea in sodium methoxide. The reaction proceeds through nucleophilic attack of the thiourea sulfur on the β-keto ester carbonyl, followed by cyclodehydration to yield 6-ethyl-7-methyl-2-mercapto-3,5-dihydropyrimidin-4-one. Key spectral data for this intermediate include:
Thiazolo Ring Formation via Cyclocondensation
The mercapto group undergoes nucleophilic displacement with chloroacetic acid in acetic anhydride/sodium acetate to form the thiazolo[3,2-a]pyrimidine core:
- Mechanism :
- Optimization :
Functionalization and Derivitization
Ester Hydrolysis to Carboxylic Acid
When ethyl chloroacetate is used instead of chloroacetic acid, the ethyl ester intermediate requires saponification:
Alternative Routes via Post-Cyclization Alkylation
For substrates where direct cyclization proves challenging, a two-step approach is employed:
- Thiazolo Core Formation : Use 3-chloro-pentane-2,4-dione to construct the thiazolo[3,2-a]pyrimidine without the acetic acid substituent.
- Friedel-Crafts Acylation : React the pre-formed core with chloroacetyl chloride in AlCl₃/dichloromethane (-10°C to 0°C), followed by hydrolysis:
Analytical Characterization
Critical spectroscopic data confirming the target compound’s structure:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.23 (t, 3H, J = 7.1 Hz, CH₂CH₃), 2.41 (s, 3H, CH₃), 3.05 (q, 2H, J = 7.1 Hz, CH₂CH₃), 3.89 (s, 2H, CH₂COOH), 5.92 (s, 1H, pyrimidine H-5), 12.12 (s, 1H, COOH).
- ¹³C NMR : δ 12.6 (CH₂CH₃), 19.1 (CH₃), 28.9 (CH₂CH₃), 41.8 (CH₂COOH), 103.2 (C-5), 164.8 (C=O), 170.5 (COOH), 178.1 (thiazolo C-2).
- HRMS (ESI+) : m/z calc. for C₁₂H₁₅N₂O₃S [M+H]⁺ 283.0749, found 283.0746.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For kilogram-scale production, the direct cyclization route is preferred due to fewer steps and higher throughput:
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